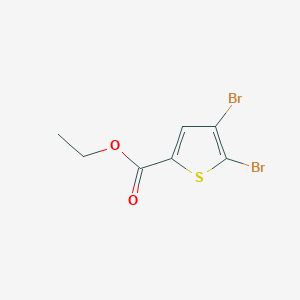

Ethyl 4,5-dibromothiophene-2-carboxylate

Description

Properties

CAS No. |

62224-25-3 |

|---|---|

Molecular Formula |

C7H6Br2O2S |

Molecular Weight |

314 g/mol |

IUPAC Name |

ethyl 4,5-dibromothiophene-2-carboxylate |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 |

InChI Key |

NZQKKQQTXFNEMQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(S1)Br)Br |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxylates

Key Observations :

- Mthis compound exhibits a high density (2.01 g/cm³) and boiling point (305.1°C), attributed to bromine’s electron-withdrawing effects and molecular mass .

- Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate has a larger molecular weight (378.09 g/mol) due to the extended aromatic system, though its physicochemical data remain undocumented .

- Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate lacks bromine substituents, resulting in a lower molecular weight (258.34 g/mol) and likely reduced reactivity compared to brominated analogs .

Commercial Availability and Pricing

- Mthis compound is widely available from suppliers like Thermo Scientific and Hairui Chemical, with prices ranging from €74.00/g (1g) to €890.00/25g .

- Ethyl-based analogs (e.g., ethyl 4-(4,5-dibromothiophen-2-yl)benzoate) are less commonly listed, suggesting niche applications or challenging synthesis .

Research Findings and Limitations

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher volatility and lower solubility in polar solvents compared to ethyl esters, which may influence reaction conditions .

- Bromine Substitution : Brominated thiophenes show enhanced electrophilic reactivity, but the ethyl group’s steric bulk could moderate this effect in this compound .

- Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from methyl and structurally related ethyl derivatives.

Preparation Methods

Direct Bromination of Ethyl Thiophene-2-Carboxylate

The most established and widely reported method for preparing ethyl 4,5-dibromothiophene-2-carboxylate involves electrophilic bromination of ethyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) under acidic conditions.

- Starting Material: Ethyl thiophene-2-carboxylate

- Brominating Agent: N-Bromosuccinimide (NBS)

- Solvent System: Mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4)

- Temperature: Room temperature, with slow addition of NBS over 2-3 hours

- Reaction Time: Stirring overnight (~12-18 hours)

- Workup: Quenching by pouring into water, extraction with organic solvents, and purification by chromatography

- The reaction selectively dibrominates the thiophene ring at the 4 and 5 positions.

- The acidic solvent system (TFA/H2SO4) is critical to achieve high regioselectivity and yield.

- Typical yields of this compound are high, often exceeding 80%.

- No significant isomerization or side reactions were reported under these conditions.

Representative Experimental Data:

| Parameter | Condition/Value |

|---|---|

| Ethyl thiophene-2-carboxylate | 12.62 g (80.8 mmol) |

| NBS | 32.00 g (177.8 mmol), added portionwise |

| Solvent | 12 mL sulfuric acid + 40 mL TFA |

| Temperature | Room temperature |

| Reaction time | Overnight (approx. 16 hours) |

| Yield | Typically >80% |

This method was detailed in a patent describing the synthesis of novel antimicrobial compounds and their intermediates, highlighting the robustness and scalability of the bromination step.

Bromination of Ethyl 5-Alkylthiophene-2-Carboxylates (Related Methodology)

A closely related bromination method involves selective monobromination of ethyl 5-alkylthiophene-2-carboxylates, which can be extended to dibromination for unsubstituted thiophene derivatives.

- Bromination is performed in dichloromethane at low temperatures (0–5 °C).

- Electrophilic bromination proceeds selectively without alkyl substituent migration.

- This method underscores the importance of temperature control and solvent choice for regioselectivity.

Though this method is primarily for monobromination, it informs the conditions necessary for controlled bromination of thiophene rings, which is applicable to dibromination protocols.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent System | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct dibromination (Patent) | Ethyl thiophene-2-carboxylate | NBS | TFA + H2SO4 | Room temperature | >80 | Slow addition of NBS, overnight reaction |

| Monobromination (Related) | Ethyl 5-alkylthiophene-2-carboxylate | NBS | Dichloromethane | 0–5 °C | High | Selective monobromination, no isomerization |

| Esterification of acid | 4,5-Dibromothiophene-2-carboxylic acid | Acid catalysis | Methanol (reflux) | Reflux | Moderate | Alternative route via acid esterification |

Research Findings and Considerations

- Selectivity: The electrophilic bromination is highly regioselective for the 4 and 5 positions on the thiophene ring due to the electron density distribution and the directing effect of the ester group.

- Reaction Conditions: Acidic media and temperature control are crucial to prevent side reactions such as over-bromination or ring degradation.

- Purification: The product is typically purified by column chromatography or recrystallization, yielding a stable white solid.

- Scalability: The procedure has been demonstrated on multi-gram scale, indicating suitability for industrial or laboratory-scale synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4,5-dibromothiophene-2-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via bromination of ethyl thiophene-2-carboxylate derivatives. Key steps include:

- Electrophilic aromatic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.

- Esterification : If starting from a carboxylic acid precursor, ethyl ester formation is achieved via acid-catalyzed (e.g., H₂SO₄) reflux with ethanol .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths (e.g., C-Br ~1.85–1.90 Å) and dihedral angles, confirming regioselective bromination .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester stretch) and 600–650 cm⁻¹ (C-Br stretch) validate functional groups .

Q. How can purity and stability of this compound be assessed during storage?

- Methodological Answer :

- HPLC/GC-MS : Monitor degradation products (e.g., hydrolysis to carboxylic acid) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., stability up to ~200°C) .

- Storage : Anhydrous conditions (desiccator with P₂O₅) and amber vials prevent moisture/light-induced degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, mapping electrophilic sites for further functionalization .

- Solvent Effects : Include polarizable continuum models (PCM) for solvent-dependent reactivity (e.g., dichloromethane vs. ethanol) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. What strategies resolve contradictions in reported reactivity data for brominated thiophene derivatives?

- Methodological Answer :

- Systematic Variation : Test substituent effects (e.g., electron-withdrawing groups vs. alkyl chains) under controlled conditions (temperature, catalysts) .

- Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to track reaction intermediates and rate constants .

- Cross-Validation : Replicate conflicting studies with standardized reagents (e.g., anhydrous Br₂ vs. NBS) to isolate variables .

Q. How can this compound serve as a precursor for bioactive thiophene derivatives?

- Methodological Answer :

- Nucleophilic Substitution : Replace bromine atoms with amines (e.g., piperazine) or thiols in DMF at 80–100°C to generate thienopyrimidines .

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups for enhanced bioactivity (e.g., antitumor agents) .

- Biological Screening : Use enzyme inhibition assays (e.g., acetylcholinesterase) and cell viability tests (MTT assay) to evaluate derivatives .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

- Methodological Answer :

- Crystal Growth : Optimize solvent mixtures (e.g., ethanol/diethyl ether) via slow evaporation to obtain diffraction-quality crystals .

- Disorder Modeling : Address rotational disorder in ester groups using SHELXL’s PART instruction .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C-H⋯O) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.